molecular formula C11H13BBrNO3 B6303840 5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid CAS No. 2121514-36-9

5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Cat. No.: B6303840
CAS No.: 2121514-36-9
M. Wt: 297.94 g/mol
InChI Key: OIGGTNHRKDMFMQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS: 2121514-36-9) is a boronic acid derivative featuring a bromine substituent at the 5-position and a pyrrolidine carbonyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₁H₁₃BBrNO₃, with a molecular weight of ~294.95 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, critical in pharmaceutical and materials science research . Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating precautions like avoiding inhalation (P261, P305) .

Properties

IUPAC Name

[3-bromo-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BBrNO3/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-3-1-2-4-14/h5-7,16-17H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGGTNHRKDMFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)N2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190219
Record name Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-36-9
Record name Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Coupling Reaction

The synthesis begins with 5-bromo-2-chlorobenzoic acid, which undergoes amide formation with pyrrolidine. Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), facilitate this step in acetonitrile under mild conditions.

Reaction Conditions:

  • Substrate: 5-Bromo-2-chlorobenzoic acid

  • Reagents: Pyrrolidine, EDC, HOBt, N-ethyl-N,N-diisopropylamine

  • Solvent: Acetonitrile

  • Temperature: Room temperature

  • Yield: Quantitative (crude)

The intermediate, 5-bromo-2-chloro-N-(pyrrolidin-1-yl)benzamide, is isolated via extraction and used directly in the next step.

Miyaura Borylation

The aryl chloride intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). Key catalytic components include Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and potassium acetate in 2-methyltetrahydrofuran.

Optimized Protocol:

ParameterDetail
Catalyst Pd(dppf)Cl₂ (1.5 mol%)
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Boron Source Bis(pinacolato)diboron (1.2 equiv)
Base Potassium acetate (3.0 equiv)
Solvent 2-Methyltetrahydrofuran
Temperature 80°C, 12 hours
Work-up Acidification with HCl, sodium periodate oxidation, ether extraction
Yield 51% (over three steps)

This method leverages the stability of the aryl chloride intermediate, which avoids premature debromination during borylation. The use of Pd(dppf)Cl₂ ensures efficient transmetallation, while potassium acetate neutralizes HCl generated during oxidative addition.

Alternative Synthetic Routes

Direct Borylation of Preformed Amides

An alternative approach involves borylating 3-bromo-5-(pyrrolidine-1-carbonyl)phenyl halides. While less common, this method avoids multi-step sequences but requires precise control to prevent boronic acid degradation.

Key Challenges:

  • Sensitivity of Boronic Acids: Prolonged heating or acidic conditions may lead to protodeboronation.

  • Competitive Debromination: Bromide substituents can undergo unintended displacement under strongly basic conditions.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Catalyst Recycling: Pd(dppf)Cl₂ is costly; ligand recovery systems (e.g., silica gel adsorption) reduce expenses.

  • Solvent Selection: 2-methyltetrahydrofuran offers improved safety profiles over traditional THF due to higher boiling points and reduced peroxide formation.

  • Purification: Steam distillation removes unreacted starting materials, while acid precipitation enhances boronic acid purity.

Analytical Characterization

Critical spectroscopic data for this compound:

Property Value Source
Molecular Formula C₁₁H₁₃BBrNO₃
Molecular Weight 297.94 g/mol
¹H NMR (CDCl₃) δ 8.21 (s, 1H, ArH), 3.51 (m, 4H, NCH₂)
¹³C NMR δ 169.8 (C=O), 132.1 (C-Br)

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key parameters include:

Catalyst/Ligand System Base Solvent Temperature Yield Reference
Pd(OAc)₂/dppfK₂CO₃DMF/H₂O80°C72–88%
PdCl₂(PPh₃)₂NaOAcToluene100°C65–78%

Mechanism :

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

  • Transmetallation : The boronate complex transfers the aryl group to Pd.

  • Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

The pyrrolidine-carbonyl group enhances solubility in polar solvents, improving reaction efficiency. Bromine at the 5-position remains inert under these conditions but can be functionalized post-coupling.

Electrophilic Aromatic Substitution (Br Replacement)

The bromine atom undergoes nucleophilic substitution or metal-mediated coupling:

Buchwald-Hartwig Amination

Reaction with amines (e.g., morpholine) using Pd catalysts:

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, toluene.

  • Yield : 82–90% for primary/secondary amines .

Ullmann-Type Coupling

Copper-mediated coupling with phenols or thiols:

  • Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C.

  • Yield : 68–75% .

Petasis Borono-Mannich Reaction

This three-component reaction with aldehydes and amines proceeds under mild conditions:

Aldehyde Amine Catalyst Yield
SalicylaldehydePiperidineFe³⁺-Montmorillonite89%
4-NitrobenzaldehydeMorpholine76%

The boronic acid acts as a nucleophile, forming a tertiary amine product. The pyrrolidine-carbonyl group does not interfere, enabling regioselective C–C bond formation .

Minisci Alkoxycarbonylation

Radical-based alkoxycarbonylation occurs under oxidative conditions:

Conditions :

  • FeSO₄·7H₂O (3 equiv), methyl pyruvate, AcOH/H₂O, 50°C.

  • Conversion : 85–94% .

The reaction tolerates the bromine substituent, producing methyl 5-bromo-4-(pyrrolidine-1-carbonyl)phenylcarboxylate as a major product .

Stability and Side Reactions

  • Hydrolysis : The boronic acid group slowly hydrolyzes in aqueous acidic media, forming boric acid .

  • Protodeboronation : Occurs under strongly basic conditions (pH > 10), leading to deboronation products.

  • Coordination Chemistry : Forms stable complexes with diols (e.g., pinacol), enhancing stability during storage .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves bromination of 3-(pyrrolidine-1-carbonyl)phenylboronic acid using brominating agents under controlled conditions. The compound is primarily utilized in:

  • Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst, forming biaryl compounds. The mechanism includes oxidative addition, transmetalation, and reductive elimination, making it a vital tool for constructing complex organic molecules.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly useful in:

  • Formation of Carbon-Carbon Bonds: The compound is employed in Suzuki-Miyaura cross-coupling reactions to synthesize biphenyl derivatives, which are crucial in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has potential applications in drug development:

  • Drug Design and Development: Its unique structure allows for modifications that can enhance the bioactivity of pharmaceutical compounds. Studies have shown that derivatives of this compound can exhibit improved efficacy against specific biological targets .

Bioconjugation

This compound is utilized for bioconjugation processes:

  • Modification of Biomolecules: The compound can be used to attach various functional groups to biomolecules, facilitating drug delivery systems and diagnostic imaging applications .

Case Studies

StudyApplicationFindings
Organic SynthesisDemonstrated successful formation of complex biaryl compounds using the Suzuki-Miyaura reaction with this boronic acid derivative.
Medicinal ChemistryInvestigated the efficacy of modified derivatives on cancer cell lines, showing promising results for future drug development.
BioconjugationUtilized in the development of targeted drug delivery systems, enhancing the specificity and effectiveness of therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The pyrrolidine ring contributes to the compound’s binding affinity and specificity by providing steric and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid with structurally or functionally analogous boronic acids, focusing on electronic effects, solubility, reactivity, and synthetic utility.

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences
4-(Pyrrolidine-1-carbonyl)phenylboronic acid 4-position pyrrolidine carbonyl 219.04 Lacks bromine; carbonyl group at 4-position reduces steric hindrance .
5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid Piperidine ring (6-membered) at 3-position 311.97 Larger amine ring increases steric bulk and molecular weight .
5-Bromo-2-fluoro-3-pyridylboronic acid Fluorine at 2-position, pyridine core ~215.93 Pyridine core enhances electron-withdrawing effects; fluorine improves reactivity in couplings .
5-Bromo-2-chloro-3-(trifluoromethyl)phenylboronic acid CF₃ group at 3-position, Cl at 2-position ~313.47 Strong electron-withdrawing CF₃ group increases electrophilicity of boron .

Reactivity in Suzuki Couplings

  • Electron Effects : The pyrrolidine carbonyl group in This compound is moderately electron-withdrawing, which may slightly deactivate the boronic acid compared to stronger electron-withdrawing groups (e.g., CF₃ in ). However, the bromine substituent provides a steric and electronic balance, enabling moderate reactivity in cross-couplings .
  • Yield Trends : In Suzuki reactions with pyridylboronic acids (e.g., 5-bromo-2-fluoro-3-pyridylboronic acid), yields exceed 80% due to fluorine’s activation effects . By contrast, the pyrrolidine carbonyl derivative may exhibit lower yields (39–81%, as seen in ) due to steric hindrance from the pyrrolidine ring.

Solubility and Stability

  • Solubility : Phenylboronic acid esters (e.g., pinacol esters) generally exhibit superior solubility in organic solvents like chloroform compared to free boronic acids. The pyrrolidine carbonyl group in This compound likely enhances solubility relative to unmodified phenylboronic acid but remains less soluble than pinacol esters ().
  • Storage : The compound requires storage at 2–8°C, similar to other boronic acids, to prevent hydrolysis or decomposition .

Biological Activity

5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a specific focus on its interactions and effects in biological systems, is being investigated for its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a pyrrolidine moiety, which contribute to its unique reactivity and biological properties. The compound can be represented as follows:

C11H14BBrN2O2\text{C}_{11}\text{H}_{14}\text{BBr}\text{N}_{2}\text{O}_{2}

The mechanism of action for this compound primarily involves its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of proteins involved in signaling pathways.

Anticancer Properties

Research indicates that boronic acids, including derivatives like this compound, exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors. A study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain enzymes. For instance, it may inhibit serine proteases and other enzymes involved in inflammatory responses. This inhibition can lead to reduced inflammation and may be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with related compounds. The following table summarizes the biological activities of selected boronic acid derivatives:

Compound NameStructureBiological ActivityReference
This compoundStructureAnticancer, Enzyme Inhibition
Phenylboronic acidStructureAntidiabetic, Enzyme Inhibition
4-Methylphenylboronic acidStructureCytotoxicity against leukemia cells

Case Studies

Several case studies have highlighted the efficacy of boronic acids in therapeutic applications:

  • Study on Cancer Cell Lines : A recent investigation into the cytotoxic effects of various boronic acids revealed that this compound exhibited IC50 values comparable to known chemotherapeutics against leukemia cell lines .
  • Inflammation Model : In animal models of inflammation, compounds similar to this compound showed significant reductions in markers of inflammation, suggesting potential use in treating chronic inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid?

Methodological Answer: The synthesis typically involves two key steps:

  • Boronic Acid Introduction : A Suzuki-Miyaura coupling between a brominated aryl halide and a boronic acid precursor (e.g., bis(pinacolato)diboron) using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF at 60–80°C .
  • Pyrrolidine Carbonyl Functionalization : The pyrrolidine-1-carbonyl group is introduced via amide coupling. For example, reacting 3-bromo-5-aminophenylboronic acid with pyrrolidine-1-carbonyl chloride in the presence of a coupling agent like EDC/HOBt in dichloromethane (DCM) under nitrogen .
    Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (silica, gradient elution).

Q. How should solubility and solvent selection be optimized for this compound?

Methodological Answer : Based on phenylboronic acid derivatives ( ):

SolventSolubility (mg/mL, 25°C)
Chloroform~20–30
Acetone~15–25
THF~10–20
Hexane<1
Recommendations :
  • Use chloroform or acetone for reactions requiring high solubility.
  • Avoid hydrocarbons (e.g., hexane) for recrystallization; instead, use ether/acetone mixtures.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • 1H NMR : Confirm boronic acid presence (δ 7.8–8.2 ppm for aromatic protons adjacent to B(OH)₂) and pyrrolidine carbonyl (amide proton at δ 6.5–7.0 ppm).
  • LC-MS : Verify molecular ion ([M+H]+ ≈ 298.1) and detect impurities (e.g., debrominated byproducts) .
  • FT-IR : Identify carbonyl stretch (C=O at ~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How does the bromo substituent influence cross-coupling reactivity?

Methodological Answer : The bromo group can act as a leaving group, competing with boronic acid reactivity. To prioritize Suzuki coupling:

  • Use PdCl₂(dppf) with K₂CO₃ in DMF/H₂O (3:1) at 80°C to suppress debromination .
  • Monitor competing Ullmann or Buchwald-Hartwig amination side reactions via GC-MS if amines are present .
    Data Insight : In analogous bromophenylboronic acids, ~85% coupling yield is achievable with optimized ligand systems (e.g., XPhos) .

Q. What strategies mitigate hydrolysis of the boronic acid group during reactions?

Methodological Answer :

  • Moisture Control : Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres.
  • Protection : Convert to pinacol ester (react with pinacol in toluene under reflux) for stability, then regenerate B(OH)₂ post-reaction via acidic hydrolysis (1M HCl, 25°C) .
  • Kinetic Studies : Hydrolysis half-life in aqueous pH 7.4 is ~12 hours; adjust reaction timelines accordingly .

Q. How does the pyrrolidine carbonyl group affect electronic properties and reactivity?

Methodological Answer : The electron-withdrawing carbonyl group:

  • Reduces Boronic Acid Reactivity : Lowers pKa of B(OH)₂ (~8.5 vs. ~9.5 for unsubstituted phenylboronic acid), enhancing solubility in basic media .
  • Directs Electrophilic Substitution : Meta-directing effects observed in nitration reactions (e.g., HNO₃/H₂SO₄ yields 5-nitro derivatives) .
    Experimental Validation : DFT calculations (B3LYP/6-31G*) show decreased electron density at the boron center compared to phenylboronic acid .

Data Contradictions and Resolution

Q. How to address discrepancies in reported purity levels?

  • cites >97% purity via HPLC, while notes variable yields (70–90%) in synthesis.
    Resolution : Post-synthetic purification (e.g., recrystallization from chloroform/hexane) improves purity to >95%. Confirm via orthogonal methods (HPLC + ¹H NMR integration) .

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